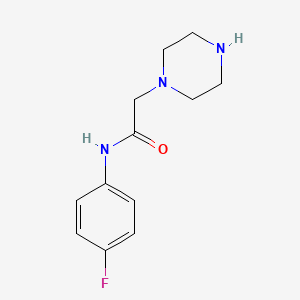

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

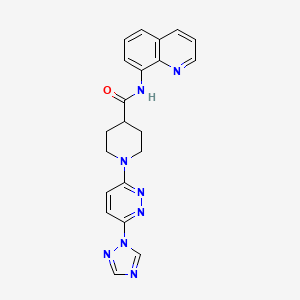

The compound N-(4-fluorophenyl)-2-piperazin-1-ylacetamide is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known to play a significant role in the field of medicinal chemistry, often being incorporated into compounds with potential therapeutic applications. For instance, piperazine-1-yl-1H-indazole derivatives have been synthesized and characterized for their potential medicinal properties . Similarly, N-aryl piperazine derivatives have been synthesized and evaluated for their antimicrobial activity, indicating the broad utility of the piperazine moiety in drug development .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step reactions that may include cyclization, substitution, and amide or carbothioamide formation. For example, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives involves cyclization of 5-bromo-2-fluorobenzaldehyde with guanidine carbonate, followed by several steps including treatment with piperazine and various substituted arylisocyanates or arylisothiocyanates . These methods demonstrate the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques such as FTIR, NMR, and X-ray crystallography. For instance, the crystal structure of 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine was determined to be monoclinic with specific lattice parameters, and the presence of intermolecular interactions such as hydrogen bonding and stacking interactions was observed, which stabilize the crystal lattice . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and potential biological activity. The reactions may include amide bond formation, which is a critical step in the synthesis of many piperazine-containing compounds. For example, the presence of a carbonyl group in the amide linker is shown to be pivotal for the binding selectivity of certain dopamine receptor ligands . This highlights the importance of specific functional groups in the chemical reactivity and biological activity of piperazine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as thermal stability and solubility, can be characterized using techniques like TG-DTA and DSC. These properties are important for the practical application and formulation of potential drug candidates. The thermal and crystallographic studies of piperazine derivatives provide insights into their stability and behavior under various conditions, which is essential for their development as pharmaceutical agents .

Scientific Research Applications

Synthesis and Chemical Properties

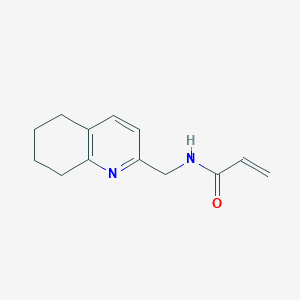

- Fe-catalyzed synthesis of Flunarizine : N-(4-fluorophenyl)-2-piperazin-1-ylacetamide, a key component in the synthesis of Flunarizine, a drug used for treating migraines and epilepsy, is produced through Fe-catalyzed synthesis involving various catalysts and reactions (Shakhmaev, Sunagatullina, & Zorin, 2016).

Crystallographic and Structural Analysis

- New powder diffraction data : N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including this compound, have been characterized using X-ray powder diffraction. These compounds are potential pesticides (Olszewska, Tarasiuk, & Pikus, 2011).

Medicinal Chemistry

- Synthesis and Docking Studies : Novel compound 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, synthesized for medicinal chemistry applications, exhibits significant potential, characterized through spectral analysis and docking studies (Balaraju, Kalyani, & Laxminarayana, 2019).

Radiopharmaceutical Research

- PET Imaging of Serotonin Receptors : Research involving 18F-Mefway, a compound related to this compound, demonstrates its potential in positron emission tomography (PET) for quantifying serotonin receptors in human subjects (Choi et al., 2015).

Antibacterial Research

- Synthesis and SAR of Quinolone Antibacterials : Some derivatives of this compound show similar in vitro antibacterial activity to the reference drug ciprofloxacin (Ziegler, Bitha, Kuck, Fenton, Petersen, & Lin, 1990).

Neuroprotective and Anti-Ischemic Applications

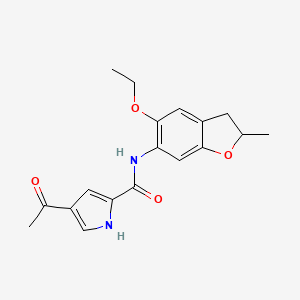

- Synthesis and Activity of Cinnamide Derivatives : Two cinnamide derivatives, including an analog of this compound, demonstrate effective activities against neurotoxicity and protective effects on cerebral infarction (Zhong et al., 2018).

Drug Development and Pharmacology

- Discovery of Small Molecule Motilin Receptor Agonist : N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, a compound structurally similar to this compound, has been developed as a novel small molecule motilin receptor agonist (Westaway et al., 2009).

Mechanism of Action

Target of Action

It is known that similar compounds, such as fentanyl analogs, primarily target the μ-opioid receptor . The μ-opioid receptor plays a crucial role in pain perception, reward, and addiction .

Mode of Action

Fentanyl analogs typically bind to the μ-opioid receptor, leading to a decrease in the perception of pain .

Biochemical Pathways

Similar compounds, such as fentanyl analogs, are known to affect pathways involving the μ-opioid receptor . Activation of this receptor can lead to analgesic effects, as well as potential side effects such as respiratory depression, constipation, and dependence .

Pharmacokinetics

It is known that similar compounds, such as fentanyl analogs, are metabolized through reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .

Result of Action

Fentanyl analogs are known to produce analgesic effects by binding to the μ-opioid receptor .

Action Environment

It is known that the efficacy and stability of similar compounds, such as fentanyl analogs, can be influenced by factors such as temperature, ph, and the presence of other substances .

properties

IUPAC Name |

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O/c13-10-1-3-11(4-2-10)15-12(17)9-16-7-5-14-6-8-16/h1-4,14H,5-9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEIGLHBKQEEMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2502215.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide](/img/structure/B2502220.png)

![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2502223.png)

![N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide](/img/structure/B2502227.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502231.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2502232.png)

![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide](/img/structure/B2502237.png)